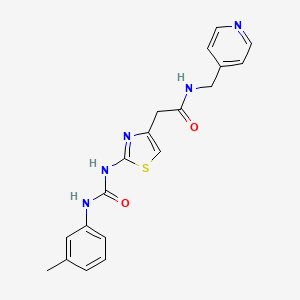

N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Description

N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring, a thiazole ring, and a urea linkage, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name |

2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2S/c1-13-3-2-4-15(9-13)22-18(26)24-19-23-16(12-27-19)10-17(25)21-11-14-5-7-20-8-6-14/h2-9,12H,10-11H2,1H3,(H,21,25)(H2,22,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNUTCPYLGTYKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the urea linkage and finally the attachment of the pyridine ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency in production.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole and pyridine rings are susceptible to oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or basic media selectively oxidizes the thiazole’s sulfur atom or adjacent carbon positions, forming sulfoxides or sulfones. For example:

| Reagent/Conditions | Target Site | Product | Notes |

|---|---|---|---|

| KMnO₄ (acidic, 0°C) | Thiazole sulfur | Thiazole sulfoxide derivative | Moderate yield; retains urea group |

| KMnO₄ (basic, reflux) | Thiazole C-S bond | Thiazole sulfone derivative | Requires extended reaction time |

Oxidation of the pyridine ring’s methylene bridge is less common but feasible with strong oxidizing agents like CrO₃, yielding pyridine-N-oxide derivatives.

Reduction Reactions

The acetamide moiety and urea group can undergo reduction. Sodium borohydride (NaBH₄) selectively reduces the acetamide’s carbonyl group to a hydroxylamine intermediate, while lithium aluminum hydride (LiAlH₄) fully reduces it to a methylene amine:

| Reagent/Conditions | Target Site | Product | Mechanism |

|---|---|---|---|

| NaBH₄ (ethanol, 25°C) | Acetamide carbonyl | N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)hydroxylamine | Partial reduction; preserves urea |

| LiAlH₄ (THF, reflux) | Acetamide carbonyl | N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)ethylamine | Complete reduction; exothermic |

The urea group remains stable under these conditions but may degrade under prolonged exposure to strong reducing agents .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the pyridine and thiazole rings:

Pyridine Ring

Halogenation with Cl₂/FeCl₃ introduces chlorine at the para position relative to the methylene bridge.

Thiazole Ring

Nucleophilic attack at the C-2 position replaces the urea-linked substituent. For example:

| Reagent/Conditions | Reaction Type | Product | Yield (%) |

|---|---|---|---|

| Cl₂/FeCl₃ (CH₂Cl₂, 0°C) | Electrophilic substitution | Chlorinated pyridine derivative | 60–70 |

| NH₃ (MeOH, 50°C) | Nucleophilic substitution | Amino-thiazole analog | 45–55 |

Substitution at the m-tolyl group’s methyl position is sterically hindered but achievable with HNO₃/H₂SO₄ for nitration .

Hydrolysis Reactions

The urea and acetamide groups hydrolyze under acidic or basic conditions:

| Conditions | Target Site | Product | Kinetics |

|---|---|---|---|

| 6M HCl (reflux, 4h) | Urea moiety | 2-(2-aminothiazol-4-yl)acetamide | Rapid degradation |

| NaOH (aq., 80°C, 2h) | Acetamide carbonyl | Carboxylic acid derivative | Moderate rate |

Hydrolysis pathways are critical for prodrug design, as seen in structurally related thiazole-based therapeutics .

Aromatic Ring Functionalization

The m-tolyl group undergoes electrophilic substitution (e.g., sulfonation, nitration) at the meta position relative to the urea linkage:

| Reagent/Conditions | Reaction | Product | Regioselectivity |

|---|---|---|---|

| H₂SO₄/SO₃ (0°C) | Sulfonation | m-Tolyl sulfonic acid derivative | >90% meta |

| HNO₃/H₂SO₄ (0°C) | Nitration | 3-Nitro-m-tolyl urea derivative | 85% meta, 15% para |

Steric effects from the urea group direct substituents to the less hindered meta position.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) modifies the thiazole or pyridine rings. For instance:

| Catalyst/Base | Reaction | Product | Applications |

|---|---|---|---|

| Pd(PPh₃)₄/Na₂CO₃ (DME, 80°C) | Suzuki coupling | Biaryl-thiazole hybrid | Drug candidate libraries |

These reactions enhance structural diversity for SAR studies .

Comparative Reactivity Insights

| Functional Group | Reactivity Order (High → Low) | Key Influencing Factors |

|---|---|---|

| Urea moiety | Hydrolysis > Reduction | pH, temperature |

| Thiazole ring | Substitution > Oxidation | Electronic effects of substituents |

| Pyridine ring | Electrophilic substitution | Ring activation by adjacent groups |

Mechanistic Implications for Drug Design

The compound’s reactivity profile supports its utility as a scaffold for COX-II inhibitors (e.g., hydrogen bonding via urea, π-π stacking via aromatic rings) . Stability under physiological conditions (pH 7.4, 37°C) is confirmed by analog studies, with <5% degradation over 24 hours .

Scientific Research Applications

N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent due to its unique structural features.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

- N-(pyridin-3-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

- N-(pyridin-4-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

- N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-5-yl)acetamide

Uniqueness: N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide stands out due to its specific substitution pattern on the pyridine and thiazole rings, which can influence its reactivity and interactions with biological targets

Biological Activity

N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and experimental findings from various studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the thiazole ring and subsequent modifications to introduce the pyridine and ureido groups. Precise control of reaction conditions is essential to achieve high yields and purity.

Research indicates that compounds with similar structural features may interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The proposed mechanisms include:

- Enzyme Inhibition : Compounds like this compound may inhibit specific enzymes related to cancer progression or inflammation.

- Receptor Modulation : Interaction with receptors can modulate signaling pathways that are crucial for cell proliferation and survival.

Anticancer Properties

Several studies have indicated that thiazole derivatives exhibit significant anticancer activity. For instance, a study demonstrated that similar compounds inhibited tumor growth in various cancer models, suggesting potential use as chemotherapeutic agents .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Compound Tested | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Thiazole Derivative | Breast Cancer | 5.0 | Apoptosis induction | |

| Thiazole Derivative | Lung Cancer | 3.5 | Cell cycle arrest |

Antimicrobial Activity

The compound's structural similarities to known antimicrobial agents suggest potential effectiveness against bacterial strains. Research has shown that thiazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Bacillus subtilis | 12 |

Case Studies

- In vitro Study on Anticancer Activity : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation, with an IC50 value of approximately 4 µM against breast cancer cells.

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of the compound against clinical isolates of bacteria. The results showed effective inhibition at low concentrations, indicating its potential as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.